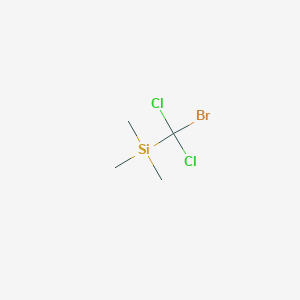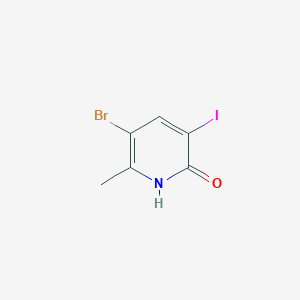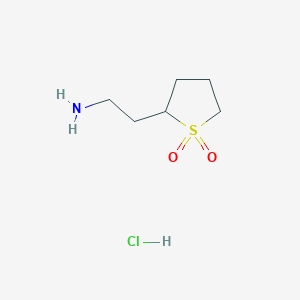
cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate
Vue d'ensemble
Description
Cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate, commonly referred to as Cis-TBNA, is a novel synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of different experiments, ranging from biochemical and physiological studies to drug development. Cis-TBNA has been extensively studied in recent years, and its potential as a powerful tool for scientific research has been demonstrated in numerous studies.
Applications De Recherche Scientifique
Synthesis and Transformation
Synthesis of Building Blocks for Amino Alcohols and Polyamines : Tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was synthesized from cyano dihydroxyethyl aziridine. This synthesis is relevant to the broader study of aziridine carboxylates like cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate (Jähnisch, 1997).
Synthesis of Morpholine Derivatives : Morpholine derivatives were synthesized starting from compounds structurally similar to cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate, demonstrating its potential as a precursor in the synthesis of complex organic structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Catalytic Applications
- Iridium-Catalyzed Aziridination : The study explored the iridium-catalyzed aziridination of aliphatic aldehydes, amines, and ethyl diazoacetate, producing aziridine derivatives. This shows the potential of using similar aziridine carboxylates in catalytic processes (Kubo, Sakaguchi, & Ishii, 2000).
Chemical Reactions and Properties
Ring-Opening Reactions : A study on the regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles highlighted the reactivity of aziridine carboxylates in the presence of tert-butyl hydroperoxide, which is relevant to understanding the reactivity of cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate (Hajra, Hazra, Saleh, & Mondal, 2019).
Aspartic Acid Protease Inhibitors : A series of cis‐configured 1‐alkyl‐3‐phenylaziridine‐2‐carboxylates, closely related to the compound , were synthesized and evaluated as inhibitors of Candida albicans secreted aspartic acid protease. This suggests potential biomedical applications for similar compounds (Büchold, Hemberger, Heindl, Welker, Degel, Pfeuffer, Staib, Schneider, Rosenthal, Gut, Morschhäuser, Bringmann, & Schirmeister, 2011).
Propriétés
IUPAC Name |
tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJGFVMVUVDWNV-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
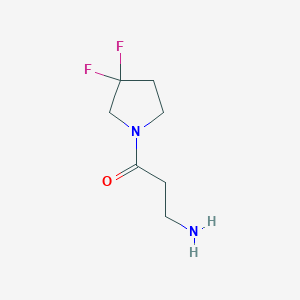

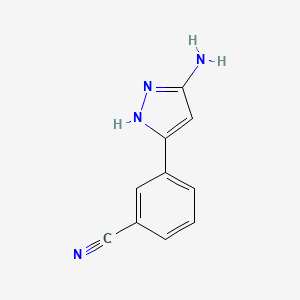
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
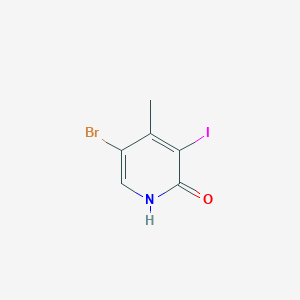
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)
![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
